molecular formula C15H13FO3 B6402280 2-(2-Fluoro-3-methoxyphenyl)-5-methylbenzoic acid CAS No. 1261894-57-8

2-(2-Fluoro-3-methoxyphenyl)-5-methylbenzoic acid

Cat. No.: B6402280
CAS No.: 1261894-57-8
M. Wt: 260.26 g/mol
InChI Key: MBEZFUIKKICUDG-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methoxyphenyl)-5-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro and methoxy group on one phenyl ring and a methyl group on the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-methoxyphenyl)-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available 2-fluoro-3-methoxybenzene.

    Bromination: The aromatic ring is brominated using bromine in the presence of a catalyst to form 2-bromo-3-fluoro-6-methoxybenzene.

    Suzuki Coupling: The brominated compound undergoes a Suzuki coupling reaction with 5-methylbenzoic acid boronic acid in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-methoxyphenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(2-Hydroxy-3-methoxyphenyl)-5-methylbenzoic acid.

    Reduction: 2-(2-Fluoro-3-methoxyphenyl)-5-methylbenzyl alcohol.

    Substitution: 2-(2-Amino-3-methoxyphenyl)-5-methylbenzoic acid.

Scientific Research Applications

2-(2-Fluoro-3-methoxyphenyl)-5-methylbenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in studying biological pathways and interactions due to its ability to interact with specific proteins or enzymes.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)-5-methylbenzoic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluoro and methoxy groups can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-3-methoxyphenyl)benzoic acid
  • 2-(2-Fluoro-3-methoxyphenyl)-4-methylbenzoic acid
  • 2-(2-Fluoro-3-methoxyphenyl)-6-methylbenzoic acid

Uniqueness

2-(2-Fluoro-3-methoxyphenyl)-5-methylbenzoic acid is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups on the aromatic ring can lead to unique interactions with biological targets and reagents.

Properties

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-6-7-10(12(8-9)15(17)18)11-4-3-5-13(19-2)14(11)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEZFUIKKICUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C(=CC=C2)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690068
Record name 2'-Fluoro-3'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-57-8
Record name 2'-Fluoro-3'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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